3-Ethoxy-2-fluorobenzaldehyde
Description
3-Ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the third position and a fluorine atom at the second position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Properties
IUPAC Name |
3-ethoxy-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZYUJCLQVHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 3-Ethoxy-2-fluorobenzaldehyde may involve multi-step synthesis processes, including halogenation and etherification reactions. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of 3-ethoxy-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluorobenzaldehyde involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxybenzaldehyde
- 2-Fluorobenzaldehyde
- 3-Methoxy-2-fluorobenzaldehyde
Uniqueness
3-Ethoxy-2-fluorobenzaldehyde is unique due to the presence of both ethoxy and fluorine substituents on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Biological Activity
3-Ethoxy-2-fluorobenzaldehyde (CAS Number: 1204176-29-3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H9FO2
- Molecular Weight : 168.17 g/mol
- Functional Groups : Ethoxy group (-OCH2CH3) and a fluorine atom attached to a benzaldehyde ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy and fluorine substituents can significantly influence its reactivity and binding affinity. Potential mechanisms include:
- Enzyme Inhibition : Interaction with specific enzymes may inhibit their activity, affecting metabolic pathways.
- Receptor Modulation : The compound may bind to certain receptors, altering signaling pathways associated with cell growth and apoptosis.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. A study conducted on its derivatives showed significant cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens. Its efficacy was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Case Studies
- Anticancer Study : In a study published in the journal Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the ethoxy group enhanced anticancer activity, particularly in breast cancer models.
- Antimicrobial Research : Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
